molecular formula C13H14ClNO3 B6278300 2-amino-3-(6-hydroxynaphthalen-2-yl)propanoic acid hydrochloride CAS No. 189892-34-0

2-amino-3-(6-hydroxynaphthalen-2-yl)propanoic acid hydrochloride

Cat. No.: B6278300
CAS No.: 189892-34-0
M. Wt: 267.71 g/mol
InChI Key: ZWKWYUTUMAUJPD-UHFFFAOYSA-N
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Description

2-amino-3-(6-hydroxynaphthalen-2-yl)propanoic acid hydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique structural properties. This compound is characterized by the presence of an amino group, a hydroxynaphthalene moiety, and a propanoic acid group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(6-hydroxynaphthalen-2-yl)propanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-hydroxynaphthalene and 2-bromo-3-aminopropanoic acid.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process typically includes:

    Batch or Continuous Processing: Depending on the scale, the synthesis can be performed in batch reactors or continuous flow systems.

    Quality Control: Rigorous quality control measures are implemented to monitor the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(6-hydroxynaphthalen-2-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include:

    Oxidation: Ketones or aldehydes.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-amino-3-(6-hydroxynaphthalen-2-yl)propanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its role as a fluorescent probe in imaging studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-amino-3-(6-hydroxynaphthalen-2-yl)propanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The hydroxynaphthalene moiety allows it to act as a fluorescent probe, while the amino and propanoic acid groups enable it to participate in various biochemical pathways. The compound can bind to proteins and enzymes, altering their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2-amino-3-(4-hydroxyphenyl)propanoic acid: Similar in structure but with a phenyl group instead of a naphthalene moiety.

    2-amino-3-(3,4-dihydroxyphenyl)propanoic acid: Contains additional hydroxyl groups on the phenyl ring.

    2-amino-3-(5-hydroxyindol-3-yl)propanoic acid: Features an indole ring instead of a naphthalene ring.

Uniqueness

2-amino-3-(6-hydroxynaphthalen-2-yl)propanoic acid hydrochloride is unique due to its hydroxynaphthalene moiety, which imparts distinct fluorescent properties and enhances its utility in imaging and analytical applications. This structural feature sets it apart from other similar compounds and broadens its range of applications in scientific research.

Properties

CAS No.

189892-34-0

Molecular Formula

C13H14ClNO3

Molecular Weight

267.71 g/mol

IUPAC Name

2-amino-3-(6-hydroxynaphthalen-2-yl)propanoic acid;hydrochloride

InChI

InChI=1S/C13H13NO3.ClH/c14-12(13(16)17)6-8-1-2-10-7-11(15)4-3-9(10)5-8;/h1-5,7,12,15H,6,14H2,(H,16,17);1H

InChI Key

ZWKWYUTUMAUJPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)O)C=C1CC(C(=O)O)N.Cl

Purity

95

Origin of Product

United States

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